molecular formula C10H11BrO B2848371 3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran CAS No. 1339658-58-0

3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B2848371
CAS No.: 1339658-58-0
M. Wt: 227.101
InChI Key: WEIMSLNSKYVNAV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3,4-dihydro-2H-chromene is an organic compound that belongs to the class of chromenes Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a bromomethyl group attached to the third carbon of the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 3-methyl-3,4-dihydro-2H-chromene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3,4-dihydro-2H-chromene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-3,4-dihydro-2H-chromene has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

    Material Science: The compound is used in the synthesis of polymers and advanced materials with unique optical and electronic properties.

    Organic Synthesis:

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3,4-dihydro-2H-chromene: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    3-(Chloromethyl)-3,4-dihydro-2H-chromene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-(Hydroxymethyl)-3,4-dihydro-2H-chromene: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions.

Uniqueness

3-(Bromomethyl)-3,4-dihydro-2H-chromene is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles

Properties

IUPAC Name

3-(bromomethyl)-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMSLNSKYVNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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